rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and an acetoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene followed by acetylation. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetoxy group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-2-Acetoxy-1-cyclopentanol
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
- (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Uniqueness
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex organic compounds, distinguishing it from other similar compounds that may lack this structural feature.
Properties
CAS No. |
168141-88-6 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.1519 |
Synonyms |
Cyclopropanecarboxylic acid, 2-(acetyloxy)-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.